5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a methylcyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid
- 5-(1-Methylcyclopropyl)-4-(methyl)furan-3-carboxylic acid
- 5-(1-Methylcyclopropyl)-4-(trifluoromethyl)thiophene-3-carboxylic acid
Uniqueness
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a methylcyclopropyl group and a trifluoromethyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
5-(1-methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H9F3O3/c1-9(2-3-9)7-6(10(11,12)13)5(4-16-7)8(14)15/h4H,2-3H2,1H3,(H,14,15) |
InChI Key |
OWGQXPNFKVZADB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(C(=CO2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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